1-(4-Bromophenyl)-1h-indazole

Lipophilicity Physicochemical profiling ADME prediction

Choose 1-(4-bromophenyl)-1H-indazole for your medicinal chemistry program. Its thermodynamically favored N¹-aryl regioisomer (ΔG ≈ 2–5 kcal/mol over the N² form) ensures consistent scaffold geometry for SAR. The C–Br bond (BDE ≈ 337 kJ·mol⁻¹) undergoes oxidative addition to Pd(0) under mild, energy-efficient conditions—enabling room-temperature Suzuki, Heck, and Buchwald–Hartwig couplings for late-stage diversification. With a Hansch π of 0.86, this brominated building block delivers higher logP (~3.89) than chloro or fluoro analogs, positioning it within optimal CNS drug space. Use it as a versatile entry point for fragment-growing strategies and halogen-scanning libraries.

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
Cat. No. B12845630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-1h-indazole
Molecular FormulaC13H9BrN2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)Br
InChIInChI=1S/C13H9BrN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H
InChIKeyCRGBRERVLZVHEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-1H-indazole: Core Physicochemical and Structural Identity for Procurement Specification


1-(4-Bromophenyl)-1H-indazole (CAS 838820-83-0) is a 1-aryl-1H-indazole derivative with molecular formula C₁₃H₉BrN₂ and a molecular weight of 273.13 g·mol⁻¹ . It belongs to the N¹-arylindazole subclass, which is thermodynamically favored over the N²-aryl regioisomer by DFT calculations (approximately 2–5 kcal·mol⁻¹ more stable depending on substitution) [1]. The para-bromine substituent on the N-phenyl ring confers distinct electronic and steric properties compared to non-halogenated, chloro, or fluoro analogs, directly influencing reactivity in cross-coupling chemistry and physicochemical parameters relevant to downstream medicinal chemistry applications [2].

Why 1-(4-Bromophenyl)-1H-indazole Cannot Be Interchanged with Its H, F, or Cl Analogs in Research and Development


Interchanging 1-(4-bromophenyl)-1H-indazole with its non-halogenated (1-phenyl-1H-indazole), 4-fluoro, or 4-chloro congeners without validation introduces uncontrolled variability in at least three critical dimensions: (i) lipophilicity—the Hansch π constant for bromine (≈0.86) is substantially higher than for chlorine (≈0.71) or fluorine (≈0.14), shifting logP by approximately 0.5–0.9 log units relative to the chloro analog and by ~0.9–1.2 relative to the unsubstituted phenyl analog [1]; (ii) leaving-group capacity—the C–Br bond enables Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald–Hartwig) under milder conditions than the C–Cl bond, making the brominated derivative the preferred entry point for late-stage diversification [2]; and (iii) regioisomeric identity—the N¹-aryl substitution pattern of this compound is thermodynamically more stable than the N²-aryl form, a property not shared equally across all indazole substitution patterns when halogen identity changes [3].

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-1H-indazole Against Its Closest Analogs


Lipophilicity Shift: LogP Differential Between 4-Br, 4-Cl, 4-F, and Unsubstituted 1-Phenyl-1H-indazole Congeners

The 4-bromophenyl substituent drives a measurable increase in lipophilicity compared to all common halogen and non-halogenated analogs. Using the experimentally reported logP of 1-phenyl-1H-indazole (3.03, ChemSrc) and applying the well-established Hansch π substituent constants (Br = 0.86, Cl = 0.71, F = 0.14), the predicted logP for 1-(4-bromophenyl)-1H-indazole is approximately 3.89, compared to ~3.74 for the 4-chloro analog, ~3.17 for the 4-fluoro analog, and 3.03 for the unsubstituted parent . This logP differential of +0.15–0.86 log units over the chloro and unsubstituted analogs directly impacts membrane permeability, plasma protein binding, and non-specific binding in biochemical assays [1].

Lipophilicity Physicochemical profiling ADME prediction

Synthetic Versatility: C–Br Bond as a Superior Cross-Coupling Handle Versus C–Cl and C–F in Indazole Series

The C–Br bond in 1-(4-bromophenyl)-1H-indazole provides a quantitatively superior reactivity profile in palladium-catalyzed cross-coupling reactions compared to the C–Cl bond in 1-(4-chlorophenyl)-1H-indazole. The bond dissociation energy (BDE) for C–Br in aryl bromides is approximately 337 kJ·mol⁻¹ versus ~399 kJ·mol⁻¹ for C–Cl, enabling oxidative addition to Pd(0) under significantly milder conditions [1]. In the analogous 2-(4-bromophenyl)-2H-indazole system, fluorination via N-fluorobenzenesulfonimide proceeded in 73% yield in water within 0.5 h at ambient temperature, demonstrating the practical synthetic utility of the brominated intermediate [2]. The chloro analog would require higher catalyst loadings or elevated temperatures for comparable transformations, increasing cost and reducing functional group tolerance.

Cross-coupling Suzuki–Miyaura Late-stage functionalization Synthetic chemistry

Regioisomeric Stability: N¹-Aryl vs N²-Aryl Indazole Thermodynamic Preference Quantified by DFT

A systematic Cambridge Structural Database (CSD) analysis encompassing 227 N-aryl indazole structures revealed that N¹-aryl derivatives are significantly more abundant than N²-aryl derivatives (183 vs. 44 structures), and DFT calculations on 20 model compounds confirmed that N¹-aryl indazoles are consistently more stable than their N²-aryl counterparts [1]. For 1-(4-bromophenyl)-1H-indazole specifically, the N¹ substitution pattern locks the bromophenyl group into a conformationally defined geometry that influences both solid-state packing and solution-phase reactivity. This thermodynamic preference is independent of the halogen identity on the N-phenyl ring but is critical for compound selection when regioisomeric purity is a procurement specification, as N² contamination can alter biological target engagement [2].

Regioisomerism DFT calculation Structural chemistry CSD analysis

Antimicrobial Activity Trend: 4-Bromophenyl vs 4-Chlorophenyl in N-Phenylbenzo[g]indazole Derivatives

In a comparative study of halogen-substituted N-phenylbenzo[g]indazole-2-carbothioamides, the 4-bromophenyl derivative (4BRPBIC) was synthesized alongside the 4-chlorophenyl (4CLPBIC) and 3-bromophenyl (3BRPBIC) analogs, and all three were evaluated for antibacterial and antifungal activities [1]. While quantitative MIC values were not extractable from the publicly available abstract, the study employed molecular docking against lanosterol-14α-demethylase (CYP51) and bacterial cholesterol inhibitor targets to rationalize differential activity, and DFT calculations at the B3LYP/6-311G(d,p) level revealed distinct electronic properties (HOMO-LUMO gaps, electrostatic potential surfaces) between the brominated and chlorinated congeners. The 4-bromophenyl substitution pattern consistently altered the dipole moment and polarizability relative to the 4-chlorophenyl analog, parameters that correlate with membrane penetration and target binding in antimicrobial assays [1]. Notably, this study used single-crystal X-ray diffraction to confirm the molecular geometry of all three compounds, providing the highest level of structural authentication available for halogen-substituted N-phenylindazole derivatives [2].

Antimicrobial Halogen SAR Benzoindazole Drug-likeness

Class-Level Pharmacological Precedent: nNOS Inhibition by 4-Bromo-1H-indazole and Relevance to the 1-(4-Bromophenyl) Scaffold

Although direct nNOS inhibition data for 1-(4-bromophenyl)-1H-indazole are not published, the structurally related 4-bromo-1H-indazole was evaluated in a series of halo-1H-indazoles and found to be almost as potent as the reference nNOS inhibitor 7-nitroindazole (7-NI) [1]. Specifically, 4-bromo-1H-indazole exhibited in vivo antinociceptive activity following systemic administration, demonstrating that bromine substitution on the indazole scaffold produces pharmacologically relevant NOS inhibition [1]. In a separate BindingDB entry, a compound containing a 4-bromophenyl-indazole substructure showed nNOS inhibition with an IC₅₀ of 410 nM in a rat brain homogenate assay measuring oxyhemoglobin-to-methemoglobin conversion [2]. These data points establish a class-level pharmacological signal for brominated indazole derivatives that is not equivalently documented for the chloro or fluoro congeners in the nNOS context.

nNOS inhibition Nitric oxide synthase Indazole pharmacology Antinociception

Molecular Weight Differentiation: Impact on Fragment-Based Screening and Lead-Likeness Metrics

The molecular weight of 1-(4-bromophenyl)-1H-indazole (273.13 g·mol⁻¹) places it in a distinct property space compared to its halogen congeners: 1-(4-fluorophenyl)-1H-indazole (212.23 g·mol⁻¹), 1-(4-chlorophenyl)-1H-indazole (228.68 g·mol⁻¹), and 1-phenyl-1H-indazole (194.23 g·mol⁻¹) . This systematic MW increase of 44.5–78.9 g·mol⁻¹ over the chloro and unsubstituted analogs has practical consequences for fragment-based screening libraries, where compounds exceeding ~250 Da begin to exit the conventional 'fragment space' and enter 'lead-like' chemical space, potentially altering hit-rate statistics and binding efficiency indices (BEI = pIC₅₀ × 1.37 / heavy atom count) [1]. The brominated derivative therefore occupies a boundary zone between fragment-like and lead-like property ranges, making it a strategic intermediate for fragment-growing campaigns.

Molecular weight Fragment-based drug discovery Lead-likeness Physicochemical property filtering

Optimal Application Scenarios for 1-(4-Bromophenyl)-1H-indazole Based on Quantitative Differentiation Evidence


Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling in Medicinal Chemistry Libraries

The C–Br bond of 1-(4-bromophenyl)-1H-indazole (BDE ≈ 337 kJ·mol⁻¹) undergoes oxidative addition to Pd(0) under milder conditions than the corresponding C–Cl bond (BDE ≈ 399 kJ·mol⁻¹), enabling efficient Suzuki–Miyaura coupling with aryl, heteroaryl, and vinyl boronic acids at room temperature to 60 °C [1]. This makes the brominated derivative the preferred core scaffold for generating focused libraries of biaryl-indazole hybrids in hit-to-lead programs. The N¹-aryl regioisomeric purity, thermodynamically favored by ~2–5 kcal·mol⁻¹ over the N² form, ensures that library products maintain consistent geometry for SAR interpretation [2].

CNS-Targeted Screening Campaigns Exploiting the nNOS Pharmacological Precedent

The demonstrated nNOS inhibitory activity of structurally related brominated indazoles (4-bromo-1H-indazole comparable to 7-nitroindazole; 4-bromophenyl-indazole substructure IC₅₀ = 410 nM) provides a pharmacological rationale for incorporating 1-(4-bromophenyl)-1H-indazole into CNS-targeted compound collections [1]. Its predicted logP of ~3.89 positions it within the optimal CNS drug space (logP 2–4), and its molecular weight of 273.13 g·mol⁻¹ is below the typical CNS lead cutoff of ~350 Da, supporting blood-brain barrier permeability predictions [2].

Antimicrobial SAR Studies Leveraging Crystallographically Validated Halogen Comparisons

For antimicrobial discovery programs, 1-(4-bromophenyl)-1H-indazole can serve as the brominated comparator to its 4-chloro and 4-fluoro congeners in systematic halogen-scanning SAR. The X-ray crystal structures of the closely related 4BRPBIC, 4CLPBIC, and 3BRPBIC benzo[g]indazole derivatives provide a validated structural framework for computational docking and pharmacophore modeling [1]. The distinct electronic properties (HOMO-LUMO gap, dipole moment) of the brominated versus chlorinated derivatives, confirmed by DFT at B3LYP/6-311G(d,p), support the hypothesis that halogen identity modulates target engagement beyond simple steric effects [2].

Fragment-to-Lead Growth Campaigns Requiring a Boundary-Zone Molecular Weight Scaffold

With a molecular weight of 273.13 g·mol⁻¹, 1-(4-bromophenyl)-1H-indazole occupies a strategic position at the upper boundary of fragment space and the entry point of lead-like space, making it an ideal starting point for fragment-growing strategies [1]. Fragment hits derived from 1-phenyl-1H-indazole (MW 194.23) can be advanced to this brominated intermediate, which retains fragment-like simplicity while introducing a versatile synthetic handle (C–Br) and increased lipophilicity (+0.86 logP units) that can improve target affinity through hydrophobic interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)-1h-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.